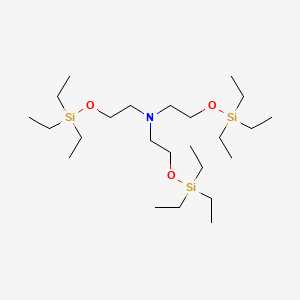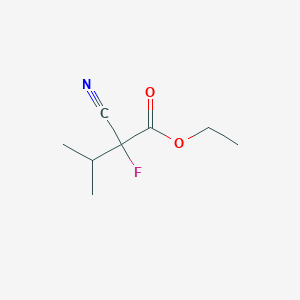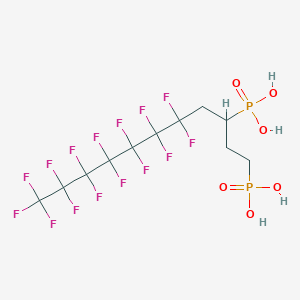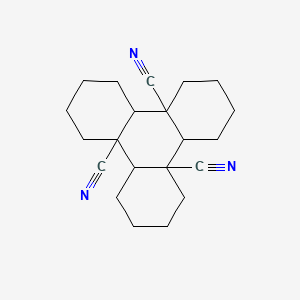![molecular formula C21H25ClO3 B14714892 (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone CAS No. 18190-30-2](/img/structure/B14714892.png)
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is a chemical compound known for its applications in various fields, particularly in the stabilization of polymers and as a UV absorber. It is a derivative of benzophenone, which is widely used in the production of sunscreens and other UV-protective products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the reaction of 2,4-dihydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization using ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The raw materials, including 2,4-dihydroxybenzophenone, 1-bromooctane, and potassium carbonate, are used in specific ratios to ensure optimal yield. The reaction is conducted in large reactors with controlled temperature and pressure conditions. The final product is then purified and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a UV absorber in the stabilization of polymers, preventing degradation due to UV radiation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in dermatological formulations to protect the skin from UV radiation.
Industry: Widely used in the production of plastics, coatings, and other materials that require UV protection.
Mécanisme D'action
The primary mechanism of action of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from causing damage to the material or biological system it is protecting. The molecular targets include the polymer chains in plastics and the skin cells in dermatological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Another UV absorber used in sunscreens.
2-Hydroxy-4-methoxy-4’-methylbenzophenone: Used in the stabilization of polymers.
2-Hydroxy-4-octyloxybenzophenone: Similar structure with different substituents, used for UV protection.
Uniqueness
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substituents, which provide a balance of hydrophobic and hydrophilic properties, enhancing its compatibility with various materials and its effectiveness as a UV absorber .
Propriétés
Numéro CAS |
18190-30-2 |
|---|---|
Formule moléculaire |
C21H25ClO3 |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(2-hydroxy-4-octoxyphenyl)methanone |
InChI |
InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-14-25-18-12-13-19(20(23)15-18)21(24)16-8-10-17(22)11-9-16/h8-13,15,23H,2-7,14H2,1H3 |
Clé InChI |
QPMFTOIJWQTFGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


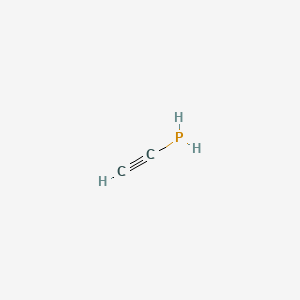
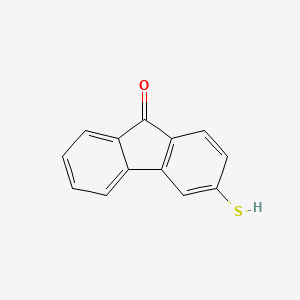

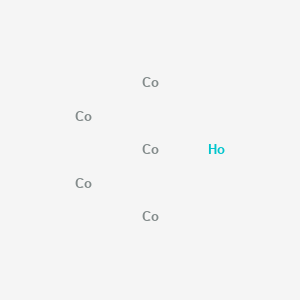
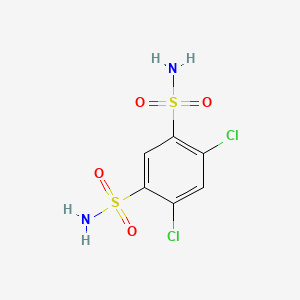
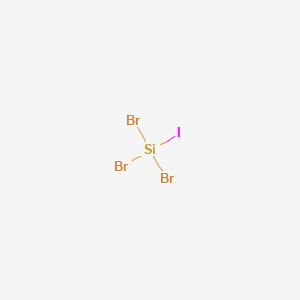
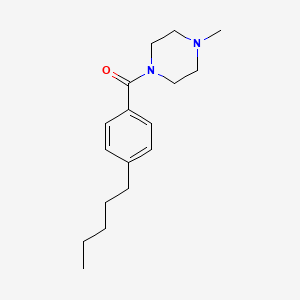
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)
